The synthesis of methyl 2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with methanol. The general procedure includes:
Methyl 2,3,5-triiodobenzoate can participate in various chemical reactions:
The mechanism of action for methyl 2,3,5-triiodobenzoate primarily relates to its use in radiopaque applications:
This property makes it suitable for applications in medical imaging and materials that require visibility under X-ray examination .
Methyl 2,3,5-triiodobenzoate has several significant applications:
Regioselective triiodination of benzoate derivatives requires precise control to achieve the 2,3,5-iodo pattern essential for X-ray contrast agent intermediates. The methanol/dichloromethane solvent system (1:3 v/v) enables >95% regioselectivity when paired with iodine monochloride (ICl) and inorganic bases (e.g., sodium carbonate), as demonstrated in the synthesis of Methyl 2,3,5-triiodobenzoate [1]. This approach leverages the solvent polarity to stabilize the iodinated transition state, suppressing polyiodination byproducts. For electron-deficient substrates, CAN-mediated oxidative iodination (employing ceric ammonium nitrate and I₂) achieves 80–90% 4-iodination in pyrazoles, though applicability to benzoates requires further optimization to manage the ester group’s directing effects [3].
Table 1: Regioselective Iodination Methods Comparison
Method | Reagents | Solvent System | Regioselectivity |
---|---|---|---|
ICl/Base | ICl, Na₂CO₃ | CH₂Cl₂/MeOH (3:1) | >95% (2,3,5-isomer) |
Oxidative (CAN/I₂) | I₂, Ceric ammonium nitrate | Acetonitrile/Water | 80–90% (monoiodo) |
Solvent choice critically influences reaction efficiency and byproduct formation. The mixed polar aprotic/protic system (dichloromethane/methanol) facilitates ICl dissociation into I⁺ and Cl⁻, enhancing electrophilic iodination while minimizing hydrolysis of the methyl ester group [1] [6]. Base additives (e.g., triethylamine) neutralize hydrogen iodide generated during reaction, preventing acid-catalized dealkylation. For bromination–iodination sequential strategies, inert solvents like toluene or tetrahydrofuran are preferred for benzylic bromination steps, preserving the triiodo core [5] [9]. Catalytic agents are typically unnecessary due to the high electrophilicity of ICl, though phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve iodide salt solubility in biphasic systems.
Table 2: Solvent Impact on Triiodination Efficiency
Solvent | Yield (%) | Byproducts | Key Role |
---|---|---|---|
Dichloromethane/Methanol | 92–95 | <3% (deiodinated species) | Polar transition state stabilization |
Toluene | 85–88 | 5–8% (brominated impurities) | Radical reaction suppression |
Acetonitrile | 75–80 | 10–15% (oxidation products) | Limited applicability |
Electrophilic aromatic substitution (SEAr) dominates Methyl 2,3,5-triiodobenzoate synthesis. The electron-withdrawing ester group (-CO₂CH₃) deactivates the benzene ring but directs meta-iodination due to its inductive effect. ICl acts as an "I⁺" donor, with the reaction proceeding via a Wheland intermediate stabilized by the solvent system [1]. Base participation (e.g., Na₂CO₃) scavenges HI to shift equilibrium toward product formation, preventing reversible iodination. Kinetic studies reveal that the 5-position undergoes iodination first (least steric hindrance), followed by ortho-positions, forming the symmetric 2,3,5-triiodo pattern. Competing pathways like radical iodination are suppressed by excluding light and radical initiators.
Direct triiodination using ICl in CH₂Cl₂/MeOH achieves 92–95% yield in a single step, making it industrially preferred for Methyl 2,3,5-triiodobenzoate synthesis [1] [6]. By contrast, sequential iodination (e.g., bromination followed by halogen exchange) requires 3–4 steps but offers access to asymmetrically substituted intermediates like 1-(bromomethyl)-2,3,5-triiodobenzene [5] [8]. Oxidative methods (I₂/CAN) suit electron-rich aromatics but deliver <50% yield for methyl benzoates due to poor compatibility with electron-withdrawing groups [3]. For contrast agent monomers (e.g., iomeprol), direct iodination provides higher purity (>99.5%) but sequential routes allow late-stage functionalization.
Table 3: Direct vs. Sequential Iodination Performance
Strategy | Steps | Overall Yield (%) | Purity | Scalability |
---|---|---|---|---|
Direct (ICl/Base) | 1 | 92–95 | >99% | Industrial (patented) |
Sequential | 3–4 | 65–75 | 85–90% | Lab-scale only |
Oxidative (I₂/CAN) | 1 | 40–50 | 75–80% | Not viable |
Precise stoichiometric ratios (ICl:substrate = 3.15:1) ensure complete triiodination while minimizing ICl waste [1]. Excess ICl (>3.2 equiv) promotes di/tetraiodinated impurities, whereas sub-stoichiometric amounts (<3.0 equiv) yield mono/di-iodo byproducts. Temperature control (0–5°C) during ICl addition mitigates exothermic side reactions (e.g., ester hydrolysis), while subsequent warming to 25°C completes iodination. Stepwise reagent addition (ICl over 2–4 hours) maintains low local concentration, reducing polyiodination [5]. Post-reaction, quenching with sodium thiosulfate removes residual ICl, and crystallization from ethanol/water delivers 99.5% pure Methyl 2,3,5-triiodobenzoate [6] [7]. For brominated analogs, inert atmospheres (N₂) prevent radical degradation during stoichiometric control [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9